2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyridazinone core linked to a phenylpiperazine moiety and a thiadiazole ring, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Incorporation of the Thiadiazole Ring: The thiadiazole ring is formed through the reaction of thiosemicarbazide with appropriate aldehydes or ketones, followed by cyclization.
Final Coupling: The final step involves coupling the pyridazinone intermediate with the thiadiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It could be explored for its activity against enzymes or receptors, particularly those involved in neurological pathways due to the presence of the phenylpiperazine moiety.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in the treatment of neurological disorders, inflammation, or cancer.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide would depend on its specific biological target. Generally, compounds with a phenylpiperazine moiety can interact with neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity. The thiadiazole ring may contribute to binding affinity and specificity, while the pyridazinone core could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
N-cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Another derivative with potential biological activity.
Uniqueness
The uniqueness of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential to interact with multiple biological targets makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H25N7O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H25N7O2S/c1-15(2)20-23-24-21(31-20)22-18(29)14-28-19(30)9-8-17(25-28)27-12-10-26(11-13-27)16-6-4-3-5-7-16/h3-9,15H,10-14H2,1-2H3,(H,22,24,29) |
InChI Key |
CQXMGIPYAAHBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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